5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro-
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Overview
Description
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of 4-thiazolidinones with Lawesson’s reagent and dimethylformamide dimethyl acetal (DMF-DMA), followed by condensation with hydrazine . The reaction conditions often involve moderate temperatures and the use of organic solvents such as methanol or ethanol.
Industrial Production Methods
While specific industrial production methods for 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require catalysts such as palladium or copper, and are typically carried out in organic solvents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or halogen groups, resulting in a variety of functionalized derivatives.
Scientific Research Applications
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals, leveraging its diverse biological activities.
Mechanism of Action
The mechanism of action of 5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, its anticancer activity is attributed to the inhibition of topoisomerase II alpha, which is essential for DNA replication and cell division . The compound binds to the enzyme’s active site, preventing it from functioning properly and thereby inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities, particularly in enzyme inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent anticancer properties and enzyme inhibitory activities.
Uniqueness
5H-Pyrazolo[3,4-d]thiazol-5-one, 1,6-dihydro- is unique due to its specific ring structure, which combines the properties of both pyrazole and thiazole rings. This fusion enhances its biological activity and makes it a versatile scaffold for drug development. Its ability to inhibit topoisomerase II alpha and other critical enzymes sets it apart from other similar compounds .
Properties
Molecular Formula |
C4H3N3OS |
---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
1,6-dihydropyrazolo[3,4-d][1,3]thiazol-5-one |
InChI |
InChI=1S/C4H3N3OS/c8-4-6-3-2(9-4)1-5-7-3/h1H,(H2,5,6,7,8) |
InChI Key |
QPGUWZDJHKROAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1SC(=O)N2 |
Origin of Product |
United States |
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